Fenquinotrione
Overview
Description
Fenquinotrione is a novel herbicide that can control a wide range of broadleaf and sedge weeds with excellent rice selectivity . It was discovered and developed by Kumiai Chemical Industry Co., Ltd .
Synthesis Analysis
Fenquinotrione and its derivatives and metabolites were synthesized by the Kumiai Chemical Industry Co., Ltd .
Molecular Structure Analysis
The docking study suggested that the 1,3-diketone moiety of fenquinotrione formed a bidentate interaction with Fe(II) at the active site . Furthermore, π–π stacking interactions occurred between the oxoquinoxaline ring and the conserved Phe409 and Phe452 rings .
Chemical Reactions Analysis
Fenquinotrione potently inhibited the 4-hydroxyphenylpyruvate dioxygenase (HPPD) activity in Arabidopsis thaliana .
Physical And Chemical Properties Analysis
Fenquinotrione is a pale yellow powder with a melting point of 157.6°C . Its solubility in water is 17.3 mg/L at 20°C . The Log P ow values are 2.91 (pH 1.0), 1.59 (pH 4.0), and 0.33 (pH 7.0) .
Scientific Research Applications
Herbicidal Efficacy and Selectivity
Fenquinotrione, a novel herbicide, exhibits remarkable efficacy in controlling a wide range of broadleaf and sedge weeds, particularly in rice cultivation. Yamamoto et al. (2021) investigated its mechanism of action, discovering that fenquinotrione effectively inhibits the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in Arabidopsis thaliana. This action occurs due to the compound's ability to interact with the active site of the enzyme, indicating a mechanism similar to other HPPD inhibitors. The study also noted significant herbicidal activity differences between rice and sedge species, suggesting a unique selectivity profile of fenquinotrione towards rice safety, attributed to its potent metabolism in rice plants (Yamamoto et al., 2021).
Development and Registration for Agricultural Use
Nagamatsu et al. (2022) discussed the development of fenquinotrione by Kumiai Chemical Industry Co., Ltd., highlighting its registration in Japan in 2018. The compound's efficacy against a variety of weeds and its safety profile in rice cultivation were emphasized. Metabolic and molecular studies identified specific pathways responsible for fenquinotrione's safety in rice, involving CYP81A6-mediated demethylation and subsequent glucose conjugation. The registration of fenquinotrione marked its entry into the market, supporting efficient food production with its high efficacy and selectivity (Nagamatsu et al., 2022).
Risk Assessment and Safety Evaluation
A risk assessment of fenquinotrione by the Food Safety Commission of Japan (FSCJ) was conducted, as presented in a 2017 study. This assessment included various studies to evaluate the safety profile of fenquinotrione. One major adverse effect observed was ocular toxicity in rats, commonly seen with other 4-HPDDase inhibitors. The evaluation covered aspects like neurotoxicity, fertility, teratogenicity, and genotoxicity, establishing an acceptable daily intake (ADI) for dietary risk assessment. This comprehensive safety evaluation of fenquinotrione provided insights into its potential risks and safe usage guidelines (Food safety, 2017).
Safety And Hazards
Fenquinotrione may cause an allergic skin reaction . It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not allowing contaminated work clothing out of the workplace, wearing protective gloves, and avoiding release to the environment .
Future Directions
properties
IUPAC Name |
2-[8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl]cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5/c1-30-13-10-8-12(9-11-13)25-15-5-2-4-14(23)19(15)24-20(22(25)29)21(28)18-16(26)6-3-7-17(18)27/h2,4-5,8-11,18H,3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSTXQYTZBZXMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)C4C(=O)CCCC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158629 | |
Record name | 2-[8-Chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-ylcarbonyl]cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenquinotrione | |
CAS RN |
1342891-70-6 | |
Record name | Fenquinotrione [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342891706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[8-Chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-ylcarbonyl]cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[8-chloro-4-(4-methoxyphenyl)-3-oxo-quinoxaline-2-carbonyl]cyclohexane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENQUINOTRIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZX4K9LB1C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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